methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H4BrN3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate typically involves the bromination and nitration of pyrazole derivatives. One common method includes the reaction of methyl 3-carboxylate pyrazole with bromine and nitric acid under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrazole ring.
Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: The compound’s derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the nitro group, which affects its reactivity and biological activity.
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the bromine atom, leading to different substitution reactions.
4-Bromo-5-nitro-1H-pyrazole: Lacks the carboxylate group, impacting its solubility and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which is known for its diverse biological activities and potential pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the 4-position, a nitro group at the 5-position, and a carboxylate ester at the 3-position of the pyrazole ring. This unique arrangement contributes to its biological activity and reactivity.
Target Interactions
The compound interacts with various biological targets, influencing several cellular processes. Pyrazole derivatives are known to affect:
- Enzyme Activity : They can inhibit enzymes involved in critical biochemical pathways, including oxidative phosphorylation, which is essential for ATP production.
- Cell Signaling : The compound modulates signaling pathways that regulate cell growth and apoptosis.
Inhibition of Cellular Processes
Research indicates that this compound exhibits significant inhibitory effects on cellular processes:
- Oxidative Phosphorylation : It inhibits oxidative phosphorylation, leading to decreased ATP production and energy deficits within cells .
- Calcium Uptake : The compound affects calcium uptake mechanisms, which are crucial for various cellular functions.
Biological Activity Overview
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting protein synthesis and binding to copper ions necessary for bacterial cell wall formation .
- Anti-inflammatory Effects : In a comparative study with standard anti-inflammatory drugs, this compound showed enhanced efficacy in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antiproliferative Properties : Research involving various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation .
Properties
IUPAC Name |
methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCMPFCEGCQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649780 | |
Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187560-11-7 | |
Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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